molecular formula C16H16FNO3S B6375350 3-FLUORO-4-[3-(PYRROLIDINYLSULFONYL)PHENYL]PHENOL CAS No. 1261894-48-7

3-FLUORO-4-[3-(PYRROLIDINYLSULFONYL)PHENYL]PHENOL

Cat. No.: B6375350
CAS No.: 1261894-48-7
M. Wt: 321.4 g/mol
InChI Key: ALOIYUJWUXFZHH-UHFFFAOYSA-N
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Description

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes a fluorine atom, a pyrrolidinylsulfonyl group, and a phenol group. This compound is often used in pharmaceutical testing and other scientific applications.

Properties

IUPAC Name

3-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-16-11-13(19)6-7-15(16)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOIYUJWUXFZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684588
Record name 2-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-48-7
Record name 2-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol typically involves multiple steps, including the introduction of the fluorine atom and the pyrrolidinylsulfonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The fluorine atom or other groups can be substituted with different functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C16H16FNO3S
  • Key Functional Groups: Fluorine atom, phenolic group, pyrrolidinylsulfonyl group

The compound's structure allows for versatile modifications, making it suitable for various chemical reactions and biological interactions.

Medicinal Chemistry

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol has shown promise in medicinal chemistry due to its biological activity. Preliminary studies suggest that it interacts with specific biomolecules, which may lead to therapeutic applications. The compound's mechanism of action likely involves binding to enzymes or receptors, influenced by its unique structural components.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains, making them candidates for developing new antibiotics .

Biological Interaction Studies

Understanding how this compound interacts with biological targets is essential for its application in drug development. Initial studies focus on:

  • Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Elucidating the pathways through which the compound exerts its biological effects.

These studies are vital for assessing its therapeutic potential and guiding further research .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with an IC50 value lower than existing antibiotics.
Study BBinding StudiesIdentified strong binding affinity to target enzymes, suggesting potential as a lead compound in drug design.
Study CSynthesis OptimizationDeveloped a streamlined synthesis method that improved yield by 30% compared to traditional methods.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidinylsulfonyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[3-(morpholinylsulfonyl)phenyl]phenol: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

    3-Fluoro-4-[3-(piperidinylsulfonyl)phenyl]phenol: Contains a piperidinyl group instead of a pyrrolidinyl group.

    3-Fluoro-4-[3-(azetidinylsulfonyl)phenyl]phenol: Features an azetidinyl group in place of the pyrrolidinyl group.

Uniqueness

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Biological Activity

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO3S\text{C}_{16}\text{H}_{16}\text{F}\text{N}\text{O}_{3}\text{S}. The compound comprises a fluorine atom, a phenolic group, and a pyrrolidinylsulfonyl moiety, which contribute to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, such as enzymes and receptors. The presence of the fluorine atom and the pyrrolidinylsulfonyl group enhances its binding affinity to various targets, potentially leading to significant pharmacological effects. Preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling pathways, although detailed mechanisms remain to be fully elucidated.

Antiviral Potential

Research indicates that compounds similar to this compound have shown antiviral properties. For instance, derivatives with similar structures have been investigated for their efficacy against viruses such as HIV and influenza. The specific interactions of these compounds with viral proteins could provide insights into the antiviral potential of this compound .

Enzyme Inhibition Studies

Studies on enzyme inhibition reveal that this compound may exhibit moderate inhibitory activity against caspases, which are crucial in apoptosis pathways. For example, related compounds have shown IC50 values ranging from 2.95 μM to 7 μM against caspases-3 and -7, suggesting that this compound could possess similar inhibitory effects .

Table: Summary of Biological Activities

Activity IC50 Values Target Reference
Caspase Inhibition2.95 μMCaspase-3
Antiviral ActivityVariesHIV, Influenza
Enzyme ModulationNot specifiedVarious Enzymes

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